Quazinone

Beschreibung

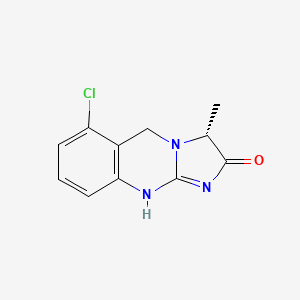

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZFZYLBVSWUMT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045795 | |

| Record name | Quazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70018-51-8 | |

| Record name | Quazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70018-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quazinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Cardiac Myocyte Mechanism of Action of Quazinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazinone (formerly known as Ro 13-6438) is a positive inotropic and vasodilatory agent that has been investigated for the management of heart failure. Its primary mechanism of action in cardiac muscle is the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, initiating a signaling cascade that enhances myocardial contractility. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, detailed experimental methodologies, and key signaling pathways associated with this compound's action in cardiomyocytes.

Core Mechanism of Action: Selective Phosphodiesterase 3 Inhibition

This compound exerts its positive inotropic effects by selectively inhibiting the cGMP-inhibited phosphodiesterase, commonly known as phosphodiesterase 3 (PDE3).[1] This enzyme plays a critical role in cardiac myocytes by hydrolyzing cAMP, a key second messenger in the regulation of cardiac contractility.[2]

By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[3] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium homeostasis and myofilament function, ultimately leading to an increase in the force of contraction.[3]

Signaling Pathway

The primary signaling pathway for this compound's inotropic action is as follows:

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in cardiac muscle.

Table 1: Phosphodiesterase Inhibition Profile of this compound

| Isozyme | IC₅₀ (µM) | Selectivity vs. PDE3 |

| PDE3 | 0.6 | - |

Table 2: Inotropic and Hemodynamic Effects of this compound

| Parameter | Species/Model | Value | Reference |

| EC₅₀ for Increased Tension | Isolated Guinea Pig Left Atria | 30 µM | [4] |

| Increase in Myocardial Contractile Force | Anesthetized Open-Chest Dogs | Dose-dependent (10-300 µg/kg) | [5] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound.

Phosphodiesterase Activity Assay

This protocol describes a general method for determining the inhibitory activity of a compound on PDE3.

Objective: To determine the IC₅₀ of this compound for PDE3.

Materials:

-

Purified PDE3 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Assay buffer (e.g., Tris-HCl buffer with Mg²⁺)

-

This compound solutions of varying concentrations

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, [³H]-cAMP, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding purified PDE3 enzyme.

-

Incubate the mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by boiling the tubes for 1 minute.

-

Cool the tubes and add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

-

Incubate for an additional 10 minutes at 30°C.

-

Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine by adding an anion-exchange resin slurry.

-

Centrifuge the tubes to pellet the resin.

-

Transfer the supernatant containing [³H]-adenosine to a scintillation vial with scintillation fluid.

-

Quantify the amount of [³H]-adenosine using a liquid scintillation counter.

-

Calculate the percentage of PDE3 inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Measurement of Intracellular cAMP Levels

This protocol outlines a general method for measuring changes in cAMP levels in isolated cardiomyocytes.

Objective: To determine the effect of this compound on intracellular cAMP concentrations.

Materials:

-

Isolated adult ventricular cardiomyocytes

-

This compound solutions

-

Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)

-

Lysis buffer

-

cAMP enzyme immunoassay (EIA) kit

-

Plate reader

Procedure:

-

Isolate cardiomyocytes from an appropriate animal model (e.g., guinea pig).

-

Pre-incubate the isolated cells in a physiological buffer.

-

Treat the cells with varying concentrations of this compound or vehicle for a specified time.

-

Terminate the experiment by adding a lysis buffer to stop cellular processes and release intracellular contents.

-

Collect the cell lysates.

-

Perform a competitive enzyme immunoassay (EIA) according to the manufacturer's instructions to quantify the cAMP concentration in each lysate.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the cAMP concentration based on a standard curve and express the results as pmol/mg of protein.

Myofilament Calcium Sensitivity Assay (Skinned Fiber Preparation)

While direct evidence for this compound's effect on myofilament calcium sensitivity is limited, this protocol describes the standard method for such an investigation.[4][5][6]

Objective: To assess the direct effect of this compound on the calcium sensitivity of the contractile apparatus.

Materials:

-

Cardiac muscle tissue (e.g., papillary muscle or trabeculae)

-

Skinning solution (containing a non-ionic detergent like Triton X-100)

-

Relaxing solution (low Ca²⁺)

-

Activating solutions (with varying Ca²⁺ concentrations, buffered with EGTA)

-

This compound solutions

-

Force transducer and length controller apparatus

Procedure:

-

Dissect a small cardiac muscle fiber bundle.

-

"Skin" the fibers by incubating them in a skinning solution to permeabilize the cell membranes, leaving the contractile machinery intact.[7][8]

-

Mount the skinned fiber between a force transducer and a length controller.

-

Sequentially expose the fiber to relaxing and activating solutions with progressively increasing Ca²⁺ concentrations (pCa).

-

Record the steady-state tension developed at each Ca²⁺ concentration.

-

Repeat the procedure in the presence of this compound in the activating solutions.

-

Plot the normalized force as a function of pCa to generate a force-pCa curve.

-

A leftward shift of the curve in the presence of this compound would indicate an increase in myofilament calcium sensitivity.

Secondary and Downstream Effects

The primary increase in cAMP due to PDE3 inhibition by this compound leads to several downstream effects that contribute to its overall cardiac profile.

-

Enhanced Slow Inward Calcium Current: PKA-mediated phosphorylation of L-type calcium channels increases their open probability, leading to an enhanced slow inward calcium current during the action potential.[3] This is a major contributor to the increased force of contraction.

-

No Effect on Na⁺/K⁺-ATPase or Ca²⁺-ATPase: Studies have shown that this compound does not directly affect the activity of Na⁺,K⁺-stimulated or Ca²⁺-stimulated ATPases, distinguishing its mechanism from that of cardiac glycosides.[3]

-

Myofilament Calcium Sensitization: While not definitively established for this compound, some PDE3 inhibitors and other inotropic agents can increase the sensitivity of the myofilaments to calcium.[6] This would mean that for a given intracellular calcium concentration, a greater force is produced. Further studies are needed to clarify if this is a significant component of this compound's action.

Conclusion

The primary mechanism of action of this compound in cardiac muscle is the selective inhibition of phosphodiesterase 3. This leads to an increase in intracellular cAMP levels, activation of protein kinase A, and subsequent phosphorylation of L-type calcium channels, resulting in an enhanced slow inward calcium current and a positive inotropic effect. The available data indicate that this compound does not directly modulate Na⁺/K⁺-ATPase or Ca²⁺-ATPase. While a direct effect on myofilament calcium sensitization remains an area for further investigation, the well-established PDE3 inhibitory pathway is the core of its cardiotonic action. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound and other PDE3 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interactions of Calcium Fluctuations during Cardiomyocyte Contraction with Real-Time cAMP Dynamics Detected by FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of positive inotropic activity of Ro 13-6438, a structurally novel cardiotonic agent with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. "The Skinned Fiber Technique as a Potential Method for Study of Muscle " by R. G. Cassens, T. J. Eddinger et al. [digitalcommons.usu.edu]

- 6. Cardiac muscle function: results from skinned fiber preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

Synthesis and characterization of novel Quazinone derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Quinazolinone Derivatives

Introduction

Quinazolinone and its derivatives represent a crucial class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrimidine ring.[1] In the realm of medicinal chemistry, the quinazolinone scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets.[2] This versatility has led to the development of numerous quinazolinone-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4] Many clinically approved drugs, such as Prazosin and Doxazosin, feature this core structure.[2]

The therapeutic potential of these compounds is heavily influenced by the nature and position of various substituents on the quinazolinone nucleus.[5] Consequently, the ongoing design and synthesis of novel derivatives are a primary focus for researchers aiming to develop more potent and selective therapeutic agents.[4] This guide provides a detailed overview of contemporary synthetic strategies, comprehensive characterization techniques, and key structure-activity relationships pertinent to the development of new quinazolinone-based drug candidates.

Synthetic Strategies for Quinazolinone Derivatives

The synthesis of the quinazolinone core can be achieved through various methods, ranging from traditional cyclocondensation reactions to modern metal-catalyzed and microwave-assisted protocols.[1] The choice of method often depends on the desired substitution pattern, reaction efficiency, and environmental considerations.

Common Synthetic Approaches Include:

-

Cyclocondensation Reactions: A foundational method often involving the reaction of anthranilic acid or its derivatives with amides, acyl chlorides, or other reagents to form the heterocyclic ring system.[1][6]

-

Metal-Mediated Synthesis: The use of catalysts like palladium and copper allows for more complex and efficient bond formations, enabling the synthesis of diverse derivatives under mild conditions.[1]

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture.[1][7]

-

Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.[1]

-

One-Pot Synthesis: These procedures involve multiple reaction steps in a single flask without isolating intermediates, improving efficiency and reducing waste.[1]

Experimental Protocols

Detailed methodologies are critical for reproducible scientific research. Below are representative protocols for the synthesis of key intermediates and final quinazolinone compounds.

Protocol 1: Synthesis of 6,8-diiodo-2-methyl-4H-benzo[d][1][3]oxazin-4-one (Intermediate) [8]

-

Reactants: 2-amino-3,5-diiodobenzoic acid (0.01 mol, 3.88 g) and acetic anhydride.

-

Procedure: The 2-amino-3,5-diiodobenzoic acid is refluxed with an appropriate amount of acetic anhydride for one hour.

-

Work-up: The residue obtained is evaporated to complete dryness. After cooling, it is washed several times with petroleum ether.

-

Purification: The resulting solid is collected by filtration and dried in the absence of moisture to yield the benzoxazinone intermediate.

-

Characterization Data:

-

Yield: 85%

-

Melting Point: 185–187 °C

-

¹H NMR (DMSO-d₆): δ 1.21 (s, 3H, CH₃), 7.21–8.19 (m, 2H, Ar–H)

-

MS (EI) m/z: 413.8 [M + 1]

-

Protocol 2: Synthesis of 3-Substituted Quinazolinone Derivatives (General Procedure) [8]

-

Reactants: 6,8-diiodo-2-methyl-4H-benzo[d][1][3]oxazin-4-one (0.01 mol, 4.13 g) and the appropriate sulfonamide derivative (0.01 mol).

-

Procedure: The benzoxazinone intermediate and the selected sulfonamide are mixed in 100 ml of dry pyridine and refluxed for six hours.

-

Work-up: After cooling, the mixture is treated with a small amount of 10% hydrochloric acid and poured onto crushed ice.

-

Purification: The crystals that form are collected by filtration and recrystallized from ethanol or glacial acetic acid to yield the final quinazolinone derivatives.

-

Yield: 62% to 76%.

Protocol 3: Synthesis of Hydrazone-Based Quinazolinone Derivatives [9]

-

Reactants: A 2-hydrazino-quinazolinone intermediate (5 mmol) and an appropriate aryloxybenzaldehyde or dialkylaminobenzaldehyde (5 mmol).

-

Procedure: The reactants are mixed in 50 mL of absolute ethanol. A few drops of glacial acetic acid are added, and the mixture is refluxed for 6 hours.

-

Work-up: The reaction mixture is cooled. The precipitate that forms upon cooling is collected by filtration.

-

Purification: The solid is washed with water and then recrystallized from ethanol to give the final hydrazone derivative.

Characterization of Novel Quinazolinone Derivatives

The structural confirmation and purity assessment of newly synthesized compounds are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For quinazolinones, characteristic peaks include the C=O stretch of the quinazolinone ring (around 1680 cm⁻¹) and C=N stretching vibrations.[10]

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and offers information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

-

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, etc.) in the compound, which is compared against the calculated theoretical values to confirm the molecular formula.

Data Presentation

Quantitative data from synthesis and biological evaluations are summarized below for clarity and comparative analysis.

Table 1: Synthesis and Characterization Data for Selected Quinazolinone Derivatives

| Compound ID | Synthetic Method | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |

|---|---|---|---|---|---|

| 2 | Acetic Anhydride Reflux | 85 | 185-187 | C₉H₅I₂NO₂ | [8] |

| 4-11 | Nucleophilic Displacement | 62-76 | >300 | Varies | [8] |

| 3(a-h) | Claisen-Schmidt Condensation | 75-83 | Varies | Varies | [10] |

| 6d | Acetic Acid-Catalyzed Condensation | N/A | N/A | C₃₃H₃₀FN₅O₄S |[9] |

Table 2: Spectroscopic Data for a Representative Quinazolinone Derivative (Compound: N-(4-((6,8-diiodo-2-methyl-4-oxoquinazolin-3(4H)-yl)amino)phenylsulfonyl)benzamide)[8]

| Technique | Observed Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.33 (s, 3H, CH₃), 6.71–8.26 (m, 11H, Ar–H), 8.37 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ 48.51, 84.9, 95.3, 121.5, 123.2, 127.5, 128.3, 129, 132.6, 134.3, 135, 137.6, 140.7, 146.2, 154.9, 163, 172.2 |

| MS (EI) m/z | 671.8 [M + 1] |

| Elemental Analysis | Calcd: C, 39.36; H, 2.25; N, 6.26. Found: C, 39.51; H, 2.47; N, 6.47. |

Table 3: Biological Activity of Novel Quinazolinone Derivatives

| Compound ID | Activity Type | Target/Assay | Potency (IC₅₀ / MIC / GI₅₀) | Reference |

|---|---|---|---|---|

| VI | Antileishmanial | Leishmania | ID₅₀: 11.04–29.34 µM | [11] |

| Various | Anticancer | MCF-7 (Breast Cancer) | IC₅₀: 3.35 to 6.81 mg/ml | [1] |

| 3 | Antioxidant | DPPH Assay | IC₅₀: 16.84 - 18.78 µg/mL | [12] |

| 6d | Anticancer | NCI-H460 (Lung Cancer) | GI₅₀: 0.789 µM | [9] |

| 6d | Enzyme Inhibition | EGFR | IC₅₀: 0.069 µM | [9] |

| 107 | Antibacterial | E. coli, S. aureus, P. aeruginosa | MIC: 0.39 - 1.56 µg/ml | [13] |

| 108 | Antifungal | C. albicans, A. flavus | MIC: 0.78 - 1.56 µg/ml |[13] |

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

References

- 1. ujpronline.com [ujpronline.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Discovery and Natural Sources of Quinazolinone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone alkaloids, a diverse and significant class of nitrogen-containing heterocyclic compounds, have garnered substantial attention in the scientific community for their wide array of biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of these valuable natural products. It is designed to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data on their biological potency, and insights into their mechanisms of action.

Introduction: A Historical Perspective

The journey of quinazolinone alkaloids began in 1888 with the isolation of the first compound of this class, vasicine, from the leaves of the Indian medicinal plant Adhatoda vasica. For centuries, this plant has been a cornerstone of traditional medicine for treating respiratory ailments. The discovery of vasicine marked a significant milestone in natural product chemistry, unveiling a new scaffold with therapeutic potential. However, it was the potent antimalarial activity of febrifugine, isolated from the Chinese herb Dichroa febrifuga, that truly catalyzed intensive research into the chemistry and pharmacology of quinazolinone derivatives. This led to the synthesis and biological screening of a vast number of analogues, solidifying the importance of the quinazolinone core in medicinal chemistry.

Natural Sources of Quinazolinone Alkaloids

Quinazolinone alkaloids are distributed across various domains of life, from the plant kingdom to microbial sources and even animals. This wide distribution underscores the diverse biosynthetic pathways that have evolved to produce this chemical scaffold.

Plant Sources

Plants remain a primary source for the discovery of novel quinazolinone alkaloids. Several plant families are particularly rich in these compounds:

-

Acanthaceae: The genus Adhatoda is a prominent source, with Adhatoda vasica being the most well-known for producing vasicine and its derivatives.

-

Rutaceae: Various species within this family have been found to contain quinazolinone alkaloids.

-

Saxifragaceae: Dichroa febrifuga is a notable example, yielding the potent antimalarial agent, febrifugine.

-

Zygophyllaceae: Peganum harmala is another significant plant source of these alkaloids.

Microbial Sources

In recent decades, microorganisms, particularly fungi, have emerged as a prolific source of structurally diverse and biologically active quinazolinone alkaloids. Marine environments, in particular, have proven to be a treasure trove for discovering novel fungal strains that produce these compounds.

-

Marine-Derived Fungi: Fungi of the genera Aspergillus and Penicillium, isolated from marine sediments and organisms, are known to produce a variety of quinazolinone alkaloids, including aurantiomides and fiscalins. These compounds often exhibit complex chemical structures and potent biological activities. For instance, fiscalin B has been isolated from the fugal strain Dichotomomyces cejpii recovered from sediments off the Brazilian coast.[1]

-

Endophytic Fungi: Fungi that live within the tissues of plants without causing any apparent disease are also a valuable source. A new quinazolinone alkaloid, peniquinazolinone A, was recently isolated from Penicillium sp. HJT-A-6, an endophytic fungus of Rhodiola tibetica.

Experimental Protocols: Isolation and Purification

The isolation and purification of quinazolinone alkaloids from their natural sources are critical steps in their study. The methodologies employed vary depending on the source material and the chemical properties of the target compounds.

Protocol for Isolation of Vasicine from Adhatoda vasica

This protocol outlines a modified acid-base extraction method for the isolation of vasicine from the leaves of Adhatoda vasica.[2]

Materials:

-

Dried and powdered leaves of Adhatoda vasica

-

Methanol

-

0.01 N Hydrochloric Acid (HCl)

-

Chloroform

-

5% Ammonia solution

-

Silica gel for column chromatography

-

Solvent system for column chromatography (e.g., Chloroform:Ethanol 8:2)

-

TLC plates (silica gel coated)

-

Developing solvent for TLC (e.g., Chloroform:Methanol 9:1)

-

Dragendorff's reagent for visualization

Procedure:

-

Extraction:

-

Macerate the powdered leaves of Adhatoda vasica in methanol at room temperature.

-

Filter the extract and concentrate it using a rotary evaporator to obtain a semi-solid crude extract.

-

-

Acid-Base Extraction:

-

To the concentrated extract, add 100 ml of 0.01 N HCl and stir for 4 hours.

-

Filter the acid-treated extract to obtain a clear solution.

-

Extract the clear solution with 100 mL of chloroform three times to remove lipids and other non-alkaloidal impurities. Discard the organic layer.

-

Collect the aqueous layer and basify it by adding 5% ammonia solution until the pH reaches 9.5.

-

Extract the basified solution with 100 mL of chloroform three times. The alkaloid will move into the organic layer.

-

Collect the bottom chloroform layer and concentrate it to obtain a yellowish-brown amorphous residue containing the crude alkaloid mixture.

-

-

Purification:

-

Column Chromatography: Further purify the crude alkaloid mixture using column chromatography with silica gel. Elute the column with a suitable solvent system, such as Chloroform:Ethanol (8:2). Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

Preparative TLC: For final purification, preparative TLC can be employed. The bands corresponding to vasicine can be scraped off and the compound eluted with a suitable solvent.

-

-

Identification and Confirmation:

-

Run a TLC of the purified compound alongside a standard sample of vasicine.

-

Calculate the Rf value. The Rf value of the purified vasicine should match that of the standard.

-

Visualize the spots by spraying with Dragendorff's reagent, which will produce a characteristic orange spot for alkaloids.

-

Further structural elucidation can be performed using spectroscopic techniques like NMR, IR, and Mass Spectrometry.

-

General Protocol for Isolation of Quinazolinone Alkaloids from Fungal Cultures

This protocol provides a general workflow for the isolation of quinazolinone alkaloids from fungal fermentation broths.

Materials:

-

Fungal culture (e.g., Penicillium or Aspergillus sp.)

-

Liquid fermentation medium (e.g., Potato Dextrose Broth)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Solvents for chromatography (e.g., dichloromethane, methanol, acetonitrile, water)

Procedure:

-

Fermentation:

-

Inoculate the fungal strain into a suitable liquid fermentation medium.

-

Incubate the culture under appropriate conditions (temperature, shaking) for a sufficient period to allow for the production of secondary metabolites.

-

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Exhaustively extract the culture broth with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to yield a crude extract.

-

-

Fractionation and Purification:

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., dichloromethane/methanol) to separate the components into fractions based on polarity.

-

Sephadex LH-20 Chromatography: Further purify the fractions containing the target alkaloids using Sephadex LH-20 column chromatography to remove smaller molecules and pigments.

-

Preparative HPLC: The final purification is typically achieved using preparative HPLC with a suitable column (e.g., C18) and a gradient of solvents (e.g., acetonitrile/water).

-

-

Structure Elucidation:

-

The structures of the purified compounds are elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and comparison with literature data.

-

Biological Activities and Quantitative Data

Quinazolinone alkaloids exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development. Their therapeutic potential spans anticancer, antiviral, antifungal, and anti-inflammatory applications.

Anticancer Activity

A significant number of quinazolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Quinazolinone Derivative 20 | MCF-7 (Breast) | 1.0 - 14.3 | [3] |

| Quinazolinone Derivative 20 | HepG2 (Liver) | 1.0 - 14.3 | [3] |

| Quinazolinone Derivative 20 | HT-29 (Colon) | 1.0 - 14.3 | [3] |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | TK-10 (Renal) | 0.62 - 7.72 | [4] |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | MCF-7 (Breast) | 0.62 - 7.72 | [4] |

| Fluoro-quinazolinone Derivative G | MCF-7 (Breast) | 0.44 ± 0.01 | [5] |

| Fluoro-quinazolinone Derivative E | MDA-MB-231 (Breast) | 0.43 ± 0.02 | [5] |

| Auranomide B | HEPG2 (Liver) | 0.097 µmol/mL | [6] |

Antiviral Activity

Recent studies have highlighted the potential of quinazolinone alkaloids as broad-spectrum antiviral agents.

| Compound/Derivative | Virus | EC50/IC50 Value | Reference |

| Quinazolinone Derivative 22 | Zika Virus (ZIKV) | 86 nM (EC50) | [7] |

| Quinazolinone Derivative 27 | Zika Virus (ZIKV) | 86 nM (EC50) | [7] |

| Quinazolinone Derivative 47 | Dengue Virus (DENV) | 86 nM (EC50) | [7] |

| Quinazolinone Derivative 8d | SARS-CoV-2 | 0.948 µg/mL (IC50) | [8] |

| Quinazolinone Derivative 8d | Adenovirus | 12.77 - 15.96 µg/mL (IC50) | [8] |

| Quinazolinone Derivative 8c | HSV-1 | 16.71 - 19.58 µg/mL (IC50) | [8] |

Antifungal Activity

Quinazolinone derivatives have also shown promise as antifungal agents, particularly against phytopathogenic fungi.

| Compound/Derivative | Fungal Strain | IC50 Value (µg/mL) | Reference |

| Quinazolinone Derivative 6c | Sclerotinia sclerotiorum | 2.46 | [9] |

| Quinazolinone Derivative 6c | Pellicularia sasakii | 2.94 | [9] |

| Quinazolinone Derivative 6c | Fusarium graminearum | 6.03 | [9] |

| Quinazolinone Derivative 6c | Fusarium oxysporum | 11.9 | [9] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which quinazolinone alkaloids exert their biological effects is crucial for their development as therapeutic agents. Research has begun to elucidate some of the key signaling pathways targeted by these compounds.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its deregulation is a hallmark of many cancers. Several quinazolinone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells. For example, the vasicinone analogue RLX has been demonstrated to down-regulate the p110α and p85 subunits of PI3K, leading to the inhibition of downstream effector proteins and inducing apoptosis in colon cancer cells.[10]

Inhibition of Microtubule Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Some quinazolinone derivatives have been identified as inhibitors of tubulin polymerization. By binding to tubulin, the protein subunit of microtubules, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Conclusion and Future Directions

Quinazolinone alkaloids represent a rich and diverse family of natural products with significant therapeutic potential. Their broad spectrum of biological activities, coupled with their amenability to chemical synthesis and modification, makes them a promising scaffold for the development of new drugs. Future research should continue to explore novel natural sources of these compounds, particularly from underexplored microbial habitats. Furthermore, a deeper understanding of their mechanisms of action and the identification of their specific molecular targets will be crucial for the rational design of more potent and selective quinazolinone-based therapeutics. The integration of traditional knowledge with modern scientific techniques will undoubtedly accelerate the translation of these fascinating natural products from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Aurantiomides A-C, quinazoline alkaloids from the sponge-derived fungus Penicillium aurantiogriseum SP0-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Quinazolinone Derivatives for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] In the realm of oncology, numerous quinazolinone-based compounds have been investigated for their potential as anticancer agents, with some already in clinical use.[2] This technical guide provides an in-depth overview of the early-stage research on quinazolinone derivatives for cancer therapy, focusing on their mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols used in their evaluation.

The anticancer effects of quinazolinone derivatives are multifaceted, often involving the modulation of critical cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[3] These compounds have been shown to target key signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt and EGFR signaling cascades, and to interfere with microtubule dynamics. This guide will delve into these mechanisms, presenting the information in a structured and accessible format for researchers and drug development professionals.

Mechanism of Action

The anticancer activity of quinazolinone derivatives stems from their ability to interact with various molecular targets within cancer cells, leading to the disruption of essential cellular processes. The primary mechanisms of action investigated in early-stage research are detailed below.

Inhibition of Tyrosine Kinases

A prominent mechanism of action for many quinazolinone derivatives is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation.[4][5] Several quinazolinone derivatives have been designed to act as EGFR tyrosine kinase inhibitors (TKIs).[4] They typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This inhibition can lead to cell cycle arrest and apoptosis.[5]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Some quinazolinone derivatives exert their anticancer effects by interfering with microtubule polymerization, similar to other established microtubule-targeting agents.[6] By binding to tubulin, these compounds can either inhibit its polymerization into microtubules or stabilize existing microtubules, both of which disrupt the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the molecular interactions of quinazolinone derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Apoptosis Induction:

Quinazolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] They have been shown to modulate the expression of key apoptosis-regulating proteins, such as increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][7] This shift in balance promotes the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to apoptotic cell death.

Cell Cycle Arrest:

By interfering with signaling pathways and microtubule function, quinazolinone derivatives can cause cancer cells to arrest at specific phases of the cell cycle, most commonly the G2/M phase.[3] This prevents the cells from dividing and proliferating. Flow cytometry analysis is a standard method to quantify the percentage of cells in each phase of the cell cycle following treatment with these compounds. For example, studies have shown a significant increase in the G2 population of cells after treatment with certain quinazolinone derivatives.[3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various quinazolinone derivatives against different cancer cell lines, as reported in early-stage research.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Selected Quinazolinone Derivatives

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Compound 11g | HeLa | Cervical Cancer | 10 | [8] |

| Compound 5b | MCF-7 | Breast Cancer | 1.95 | [4] |

| Compound 5b | HepG2 | Liver Cancer | 7.60 | [4] |

| Compound 5b | HCT116 | Colon Cancer | 4.31 | [4] |

| Compound 5b | PC-3 | Prostate Cancer | 5.12 | [4] |

| Compound 4i | A549 | Lung Cancer | 4.57 | [9] |

| Compound 4i | NCI-H460 | Lung Cancer | 5.53 | [9] |

| Compound 5d | HepG2 | Liver Cancer | 1.94 | [10] |

| Compound 5d | MCF-7 | Breast Cancer | 7.1 | [10] |

| Compound 5d | MDA-MB-231 | Breast Cancer | 5.38 | [10] |

| Compound 5d | HeLa | Cervical Cancer | 4.62 | [10] |

Table 2: Apoptosis Induction by Quinazolinone Derivatives

| Compound ID | Cancer Cell Line | Treatment Concentration | % Apoptotic Cells (Early + Late) | Fold Increase vs. Control | Reference |

| Compound 5d | HepG2 | IC50 | 10.96% | ~10-fold | [7] |

| Compound M2 | MCF-7 | Not Specified | Significant Increase | Not Quantified | [11] |

| Compound M2 | A549 | Not Specified | Significant Increase | Not Quantified | [11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of quinazolinone derivatives are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the quinazolinone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the quinazolinone derivative as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with the quinazolinone derivative, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, Bax, Bcl-2, and a loading control like GAPDH).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of tubulin into microtubules.

-

Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

-

Compound Addition: Add the quinazolinone derivative or a control compound (e.g., paclitaxel as a polymerization promoter or colchicine as an inhibitor) to the wells.

-

Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance reflects the extent of microtubule polymerization.

Conclusion

Early-stage research on quinazolinone derivatives has revealed a diverse and potent range of anticancer activities. Their ability to target multiple key cellular pathways, including tyrosine kinase signaling and microtubule dynamics, leading to apoptosis and cell cycle arrest, underscores their potential as a valuable scaffold for the development of novel cancer therapeutics. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and advance this promising class of compounds. Future research should focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Blockage of epidermal growth factor receptor by quinazoline tyrosine kinase inhibitors suppresses growth of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Investigating the Potential Anti-inflammatory Properties of Quazinone: A Technical Guide

Introduction

Quazinone (CAS 70018-51-8), a compound belonging to the quinazolinone class of heterocyclic molecules, is primarily recognized for its cardiotonic and vasodilatory effects, largely attributed to its activity as a phosphodiesterase inhibitor.[1][2] However, the broader family of quinazolinone derivatives has demonstrated a wide spectrum of pharmacological activities, including significant anti-inflammatory, analgesic, and antipyretic properties.[3][4][5] Notably, compounds such as proquazone and fluproquazone are clinically utilized non-steroidal anti-inflammatory drugs (NSAIDs).[5] This technical guide explores the potential anti-inflammatory properties of this compound by examining the established mechanisms of action of structurally related quinazolinone compounds. The primary anti-inflammatory mechanism for many quinazolinones involves the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[6][7] Furthermore, related heterocyclic compounds have been shown to modulate critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This guide will delve into the quantitative data from preclinical studies on representative quinazolinone derivatives, detail the experimental protocols used to evaluate their anti-inflammatory efficacy, and provide visual representations of the key signaling pathways potentially modulated by this class of compounds.

Quantitative Data on the Anti-inflammatory and Analgesic Activity of Representative Quinazolinone Derivatives

The following tables summarize the efficacy of various quinazolinone derivatives in preclinical models of inflammation and pain.

Table 1: Anti-inflammatory Activity of Quinazolinone Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Route of Administration | Time after Carrageenan | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |

| Substituted Quinazolinone Derivative (Compound 32) | Not Specified | Not Specified | Not Specified | Not Specified | Celecoxib | Better inhibition than Celecoxib |

| 2,3,6-trisubstituted quinazolinone derivatives | Not Specified | Not Specified | Not Specified | 10.28 - 53.33 | Phenylbutazone | Not Specified |

| 3-naphtalene-substituted quinazolinone derivatives | 50 | Not Specified | Not Specified | 19.69 - 59.61 | Phenylbutazone | 38.9 |

Data extracted from a study on novel substituted quinazolinone derivatives, highlighting their potential as anti-inflammatory agents. The study indicated that some derivatives showed more potent activity than the standard drugs used for comparison.[7]

Table 2: In-Vitro Cyclooxygenase (COX) Inhibition by Quinazolinone Derivatives

| Compound Class | Target Enzyme | Activity |

| Substituted Quinazolinone Derivatives | COX-1 | Less Selective |

| Substituted Quinazolinone Derivatives | COX-2 | Selective Inhibition |

| Proquazone | COX-1 and COX-2 | Inhibition |

In-vitro studies have demonstrated that certain quinazolinone derivatives selectively inhibit the COX-2 enzyme over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. Proquazone, a marketed quinazolinone-based NSAID, inhibits both COX-1 and COX-2.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the anti-inflammatory properties of quinazolinone derivatives.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in-vivo model to assess the acute anti-inflammatory activity of pharmacological agents.

-

Animals: Wistar or Sprague-Dawley rats of either sex (150-200g) are typically used. Animals are fasted overnight with free access to water before the experiment.

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds (quinazolinone derivatives), a reference drug (e.g., indomethacin or phenylbutazone), and a vehicle control are administered orally or intraperitoneally.

-

After a specific period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of each rat.

-

The paw volume is measured again at specified time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In-Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compounds (quinazolinone derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

A detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit).

-

-

Procedure:

-

The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time (e.g., 10 minutes) and then terminated.

-

The amount of PGE2 produced is quantified using an ELISA kit.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of quinazolinone derivatives may extend beyond COX inhibition to the modulation of key intracellular signaling pathways.

Inhibition of the Arachidonic Acid Cascade

The primary mechanism of action for many non-steroidal anti-inflammatory drugs, including several quinazolinone derivatives, is the inhibition of cyclooxygenase enzymes.

Caption: Inhibition of Prostaglandin Synthesis by this compound Derivatives.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. While direct evidence for this compound is lacking, related compounds have been shown to inhibit this pathway.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Potential Modulation of the MAPK Signaling Pathway

MAPK pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation.

Caption: Potential Modulation of the MAPK Signaling Cascade.

Experimental Workflow for Investigating Anti-inflammatory Properties

A logical workflow is essential for the systematic investigation of a compound's anti-inflammatory potential.

Caption: General Experimental Workflow for Anti-inflammatory Drug Discovery.

References

- 1. scbt.com [scbt.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2 (1H)-quinazolinones as novel non-acidic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Proquazone? [synapse.patsnap.com]

- 7. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Quazinone: An In-Depth Technical Guide on a Potential Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quazinone, also known by its developmental code Ro 13-6438, is a quinazolinone derivative that emerged in the 1980s as a cardiotonic and vasodilator agent.[1][2] Its mechanism of action is primarily attributed to the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme pivotal in the regulation of intracellular cyclic adenosine monophosphate (cAMP).[1][3] By inhibiting PDE3, this compound leads to an accumulation of cAMP in cardiac and vascular smooth muscle cells, resulting in a positive inotropic effect and vasodilation.[1][4] This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its activity as a phosphodiesterase inhibitor, and details the experimental methodologies used in its characterization.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of physiological processes. The diversity of PDE isoforms and their tissue-specific expression have made them attractive targets for therapeutic intervention in various diseases, including cardiovascular disorders, inflammatory conditions, and neurological diseases.

This compound is a selective inhibitor of the cGMP-inhibited phosphodiesterase (cGI-PDE), now known as PDE3.[5] This selectivity is key to its pharmacological effects. The inhibition of PDE3 in cardiac muscle leads to increased cAMP levels, which in turn enhances calcium influx and myocardial contractility.[1] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure.[4]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been primarily characterized against PDE3. The following table summarizes the available quantitative data.

| Target | IC50 | Assay Conditions | Tissue/Cell Source | Reference |

| Phosphodiesterase 3 (PDE3) | 0.6 µM | In vitro enzyme activity assay | Not specified | [3][4][6][7] |

| Human Cavernous Smooth Muscle Relaxation | 4.2 µM | Relaxation of precontracted isolated tissue | Human | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by modulating the cAMP signaling pathway through the inhibition of PDE3.

As depicted in Figure 1, stimulation of G-protein coupled receptors, such as beta-adrenergic receptors, activates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate the cellular response. PDE3 terminates this signal by hydrolyzing cAMP to AMP. This compound selectively inhibits PDE3, leading to a sustained elevation of intracellular cAMP levels and an amplified cellular response.

Experimental Protocols

The characterization of this compound as a PDE inhibitor involves several key experimental procedures.

Phosphodiesterase Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50) of a compound against a specific PDE isoform.

Detailed Methodology:

-

Enzyme Preparation: A purified or partially purified preparation of the target PDE isoform (e.g., PDE3) is obtained.

-

Reaction Mixture: The assay is typically performed in a buffered solution containing the PDE enzyme, a known concentration of the radiolabeled substrate (e.g., [3H]-cAMP), and varying concentrations of the test inhibitor (this compound).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow for enzymatic hydrolysis of the substrate.

-

Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation or the addition of a chemical stop solution.

-

Product Separation: The unhydrolyzed substrate ([3H]-cAMP) is separated from the hydrolyzed product ([3H]-AMP). This can be achieved using techniques such as anion-exchange chromatography.

-

Quantification: The amount of radioactivity in the product fraction is measured using liquid scintillation counting.

-

Data Analysis: The percentage of PDE activity inhibited by each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isolated Tissue/Organ Bath Studies

These experiments assess the functional effects of the compound on intact tissues.

Detailed Methodology:

-

Tissue Preparation: Strips of tissue, such as cardiac papillary muscle or vascular smooth muscle, are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Induction: The tissue is stimulated to contract, for example, electrically for cardiac muscle or with a contractile agent like phenylephrine for vascular smooth muscle.

-

Compound Administration: Increasing concentrations of this compound are added to the organ bath.

-

Measurement of Response: The changes in contractile force (inotropic effect) or relaxation (vasodilator effect) are recorded using a force transducer.

-

Data Analysis: Dose-response curves are constructed to determine the potency (e.g., EC50) and efficacy of the compound.

Conclusion

This compound is a selective PDE3 inhibitor with demonstrated positive inotropic and vasodilatory properties. Its mechanism of action through the potentiation of the cAMP signaling pathway is well-established. The quantitative data on its inhibitory activity against PDE3, though limited in terms of a broad selectivity profile against other PDE isoforms, provides a solid foundation for its characterization. The experimental protocols detailed herein represent standard methodologies for evaluating the pharmacological profile of potential phosphodiesterase inhibitors. Further research to elucidate the complete selectivity profile of this compound across all PDE families would provide a more comprehensive understanding of its therapeutic potential and off-target effects.

References

- 1. Studies on the mechanism of positive inotropic activity of Ro 13-6438, a structurally novel cardiotonic agent with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Cardiovascular profile of Ro 13-6438, a novel positive inotropic agent with vasodilating properties [pubmed.ncbi.nlm.nih.gov]

- 5. ctestingbio.com [ctestingbio.com]

- 6. jazindia.com [jazindia.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones

A Note on Nomenclature: The term "Quazinone" is likely a variation or misspelling of "Quinazolinone." This document provides a detailed protocol for the synthesis of quinazolinone derivatives, a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them important scaffolds in drug discovery.

Introduction

Quinazolinones are a class of fused heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. The synthesis protocol detailed below describes a versatile and efficient one-pot, three-component reaction to produce 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones

This protocol is adapted from a general and efficient method for synthesizing quinazolinone derivatives. It involves a one-pot condensation reaction of isatoic anhydride, an amine (in this case, phenylhydrazine is used as an example), and an aromatic aldehyde.

Materials:

-

Isatoic anhydride

-

Phenylhydrazine

-

Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (Solvent)

-

Catalyst (e.g., a reusable solid acid catalyst or a few drops of acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine isatoic anhydride (1.0 mmol), phenylhydrazine (1.0 mmol), and the desired aromatic aldehyde (1.0 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask. If using a catalyst, add it at this stage (e.g., 0.1 g of a solid acid catalyst or 2-3 drops of glacial acetic acid).

-

Reaction: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer with a hotplate. Heat the reaction mixture to reflux (approximately 80°C) and maintain stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a solution of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate alongside the starting materials. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is considered complete when the starting materials are no longer visible on the TLC plate. The reaction time can vary from 2 to 6 hours depending on the specific substrates used.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.

-

Characterization: The final product should be dried under vacuum and can be characterized by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Quantitative Data

The yields of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones can vary depending on the specific aromatic aldehyde used in the synthesis. The following table summarizes typical yields for a range of derivatives prepared using the protocol described above.

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-phenyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one | 92% |

| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one | 95% |

| 3 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one | 90% |

| 4 | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one | 88% |

| 5 | 2-Hydroxybenzaldehyde | 2-(2-hydroxyphenyl)-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one | 85% |

Visualizations

Experimental Workflow

Caption: Workflow for the one-pot synthesis of quinazolinone derivatives.

Illustrative Signaling Pathway: EGFR Inhibition by a Quinazolinone Derivative

Many quinazolinone derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates this mechanism of action.

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

Application Notes and Protocols for Utilizing Quazinone as a Positive Control in Inotropy Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Quazinone (also known by its developmental code, Ro 13-6438) as a reliable positive control in experimental studies assessing cardiac inotropy. Detailed protocols for both isolated Langendorff heart and papillary muscle preparations are provided, along with data presentation guidelines and visualizations of the underlying signaling pathways.

Introduction to this compound as a Positive Inotropic Agent

This compound is a quinazolinone derivative that has been characterized as a positive inotropic agent with vasodilating properties.[1][2] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE), specifically the cGMP-inhibited phosphodiesterase (PDE3).[3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP enhances the slow inward calcium current during the action potential, resulting in an increased availability of intracellular calcium for myofilament interaction and, consequently, a more forceful contraction of the cardiac muscle.[3] Due to its consistent and reproducible effects, this compound is an excellent candidate for a positive control in studies investigating the inotropic effects of novel compounds.

Data Presentation: Inotropic Effects of this compound and Other Positive Inotropes

The following tables summarize the quantitative data on the inotropic effects of this compound and provide a comparison with other commonly used positive inotropic agents, Dobutamine and Milrinone.

Table 1: Dose-Response Data for this compound (Ro 13-6438)

| Preparation | Species | Parameter | Effective Concentration/Dose | Citation |

| Isolated Left Atria | Guinea Pig | Increased Tension Development | EC50: 30 µM | [1] |

| Anesthetized Open-Chest Dogs | Dog | Increased Myocardial Force | 10-300 µg/kg i.v. | [1] |

| Conscious Dogs | Dog | Increased Myocardial Contractility | 0.03-0.3 mg/kg i.v. or 3-10 mg/kg p.o. | [1] |

| Healthy Human Volunteers | Human | Enhanced Cardiac Performance | 10-20 mg i.v. or 20-60 mg p.o. | [5] |

Table 2: Comparative Overview of Common Positive Inotropic Agents

| Agent | Mechanism of Action | Typical Experimental Concentration | Key Characteristics | Citations |

| This compound | Phosphodiesterase 3 (PDE3) Inhibitor | 1-100 µM | Positive inotropy and vasodilation. | [1][3] |

| Dobutamine | β1-Adrenergic Receptor Agonist | 0.1-10 µM | Increases heart rate and contractility. | [6][7] |

| Milrinone | Phosphodiesterase 3 (PDE3) Inhibitor | 1-10 µM | Positive inotropy and significant vasodilation. | [6][8] |

Signaling Pathway of this compound

The positive inotropic effect of this compound is initiated by its inhibition of PDE3, which sets off a cascade of intracellular events leading to increased myocardial contractility.

Caption: this compound's mechanism of action.

Experimental Protocols

The following are detailed protocols for assessing inotropy using this compound as a positive control in two common ex vivo cardiac preparations.

Protocol 1: Isolated Langendorff Perfused Heart

This protocol describes the use of an isolated heart preparation to assess the effect of this compound on global cardiac function.

Experimental Workflow: Langendorff Heart Preparation

Caption: Workflow for Langendorff heart experiments.

Methodology:

-

Animal Preparation: Euthanize a suitable laboratory animal (e.g., rabbit, guinea pig, or rat) in accordance with institutional guidelines.

-

Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Perfusion: Initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O₂ and 5% CO₂) maintained at 37°C.

-

Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady coronary flow and contractile force are achieved.

-

Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

-

Baseline Recording: Record baseline parameters, including Left Ventricular Pressure (LVP), the maximal rate of pressure development (dP/dtmax), the maximal rate of pressure decay (dP/dtmin), and heart rate (HR).

-

Vehicle Control: Perfuse the heart with the vehicle control solution for a defined period (e.g., 15 minutes) and record all parameters.

-

This compound Administration: Switch the perfusion to Krebs-Henseleit buffer containing the desired concentration of this compound (e.g., a concentration around the EC50 of 30 µM) for use as a positive control.

-

Data Acquisition: Continuously record the hemodynamic parameters for the duration of the drug infusion.

-

Data Analysis: Express the changes in inotropic parameters as a percentage change from the baseline values.

Protocol 2: Isolated Papillary Muscle

This protocol is suitable for studying the direct effects of this compound on myocardial contractility in a more isolated system.

Methodology:

-

Heart Excision and Papillary Muscle Dissection:

-

Following euthanasia, rapidly excise the heart and place it in a dissecting dish containing oxygenated, ice-cold Krebs-Henseleit buffer.

-

Carefully open the left ventricle to expose the papillary muscles.

-

Dissect a suitable papillary muscle, leaving a small portion of the ventricular wall and the tendinous cords intact for mounting.

-

-

Mounting the Muscle:

-

Mount the muscle vertically in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.

-

-

Stimulation and Equilibration:

-

Stimulate the muscle to contract at a fixed frequency (e.g., 1 Hz) using two platinum electrodes placed parallel to the muscle.

-